molecular formula C2HF2N B1347018 Difluoroacetonitrile CAS No. 359-12-6

Difluoroacetonitrile

Cat. No. B1347018
CAS RN: 359-12-6
M. Wt: 77.03 g/mol
InChI Key: DQFXLCKTFSDWHB-UHFFFAOYSA-N
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Description

Difluoroacetonitrile is a fluorinated organic compound . It has the molecular formula C2HF2N and is used as a production intermediate in various fields of application, particularly in the agrochemical and pharmaceutical fields .


Synthesis Analysis

The synthesis of difluoroacetonitrile involves reacting halogenodifluoromethane and a source of cyanide anions in an alkaline medium . The starting substrate corresponds to the formula HXCF2, where X represents a chlorine, bromine, or iodine atom .


Molecular Structure Analysis

The molecular formula of difluoroacetonitrile is C2HF2N . The molecular structure was optimized at the MP2/6-311G(d,p) level of theory assuming Cs symmetry .


Chemical Reactions Analysis

Difluoroacetonitrile can be prepared by reacting halogenodifluoromethane and a source of cyanide anions in an alkaline medium . It can also undergo electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions .


Physical And Chemical Properties Analysis

Difluoroacetonitrile has a molecular weight of 77.03 . It has a melting point of 0°C and a boiling point of 0°C . Its density is 1.113 .

Scientific Research Applications

Synthesis and Fluoroalkylation Reactions

Difluoroacetonitrile plays a crucial role in synthesis and fluoroalkylation reactions. It has been employed in the generation of difluoromethylated derivatives of N-heterocyclic compounds, showcasing its utility in modifying these compounds to produce difluoromethylated products such as 1-(difluoromethyl)benzotriazole, 1-(difluoromethyl)benzimidazole, and 1-(difluoromethyl)imidazole. This process involves the reaction of difluorocarbene generated from the decomposition of fluorosulfonyldifluoroacetic acid with sodium salts of N-heterocyclic compounds, demonstrating difluoroacetonitrile's potential in creating compounds with potential biological applications (Chen et al., 2010).

Another study introduced a novel silicon reagent, difluoro(trimethylsilyl)acetonitrile, prepared by inserting difluorocarbene into silyl cyanide. This reagent acts as an effective cyanodifluoromethylating agent towards aldehydes, N-tosylimines, N-alkylimines, and enamines under various conditions. This showcases difluoroacetonitrile's utility in modifying organic compounds, broadening its application spectrum in synthetic chemistry (Kosobokov et al., 2012).

Role in Environmental and Biological Research

In environmental and biological research, difluoroacetonitrile derivatives have been used to investigate the biotransformation of polyfluoroalkyl chemicals. These studies aim to understand the degradation pathways and environmental fate of polyfluoroalkyl substances, which are of significant concern due to their persistence and potential toxicity. The research highlights the microbial degradation processes of these compounds, contributing to our understanding of their environmental impact and aiding in the development of strategies for mitigating their presence (Liu & Avendaño, 2013).

Safety And Hazards

Difluoroacetonitrile is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2-difluoroacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF2N/c3-2(4)1-5/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFXLCKTFSDWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189458
Record name Acetonitrile, difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoroacetonitrile

CAS RN

359-12-6
Record name Acetonitrile, difluoro-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, difluoro-
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Record name Acetonitrile, difluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluoroacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
HM Marsden, JM Shreeve - Inorganic Chemistry, 1987 - ACS Publications
Tetrafluorohydrazine, when addedto the olefins CF2= CH2, CFH= CH2, and CF3CH= CH2 inthe presence of KF, gave (difluoroamino) difluoroacetonitrile, F2NCF2CN, r>'n-fiuoro (…
Number of citations: 16 pubs.acs.org
EO John, JM Shreeve - Inorganic Chemistry, 1988 - ACS Publications
Highly fluorinatednitrogen compounds that contain the-NF2 functionality are high-energy materials that may be explosively unstable. 1 11Recently we have reported a high-yield …
Number of citations: 29 pubs.acs.org
B Ohle, H Mäder, A Guarnieri - Zeitschrift für Naturforschung A, 1991 - degruyter.com
The rotational spectrum of 15 N-difluoroacetonitrile has been investigated in the frequency range from 8 to 18 GHz. From the measured lines with J up to 20, rotational constants and …
Number of citations: 4 www.degruyter.com
J Spieckermann, M Andolfatto… - … für Naturforschung A, 1987 - degruyter.com
The rotational Zeeman effect of several low J rotational transitions of difluoroacetonitrile has been studied under high resolution conditions with a microwave superheterodyne bridge …
Number of citations: 7 www.degruyter.com
EK Raja, DA Klumpp - Tetrahedron letters, 2011 - Elsevier
… Similar reactions utilizing difluoroacetonitrile also provide the Houben–Hoesch products (7–10) in good yields. In general, the product yields were higher than those obtained with …
Number of citations: 21 www.sciencedirect.com
SI Arlow, JF Hartwig - Journal of the American Chemical Society, 2017 - ACS Publications
… -ligated arylpalladium fluoroenolate complexes (DPPF = 1,1-bis(diphenylphosphino)-ferrocene) derived from a monofluoroester, a difluoroester, difluoroamides, and difluoroacetonitrile …
Number of citations: 22 pubs.acs.org
D Lentz, M Röttger - Journal of organometallic chemistry, 1999 - Elsevier
… Both with difluoroacetonitrile and dichloroacetonitrile we could only confirm the results of Fehlhammer and co-workers and could not isolate an isocyanide complex in substantial …
Number of citations: 3 www.sciencedirect.com
W Jeon, R Baiazitov, M Chierchia… - Helvetica Chimica …, 2023 - Wiley Online Library
… (c) Synthesis of bis-CHF2-triazine 3c from difluoroacetonitrile … 2,2-difluoroacetonitrile and liquid anhydrous ammonia, … Trifluoroacetamidine and difluoroacetonitrile used for triazine …
Number of citations: 0 onlinelibrary.wiley.com
AD Dilman, VV Levin - Mendeleev Communications, 2015 - Elsevier
… However, this approach cannot be applied to the preparation of silane 8, since transformation of bromodifluoroacetonitrile into 8 was unsuccessful. Reagent 8 was produced from silane …
Number of citations: 39 www.sciencedirect.com
BS Jursic, Z Zdravkovski - Journal of Molecular Structure: THEOCHEM, 1995 - Elsevier
The boron trifluoride catalyzed 1,3-polar cycloaddition of azide anion to nitriles was studied by AM1 and ab initio methods. A stepwise mechanism was considered because the …
Number of citations: 5 www.sciencedirect.com

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